5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

PDE1 inhibitor phosphodiesterase subtype selectivity calcium/calmodulin-dependent PDE

5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 521296-91-3, ChEMBL CHEMBL512790) is a pyrazolo[4,3-d]pyrimidin-7-one derivative that was disclosed by Pfizer scientists as a dual phosphodiesterase 1 (PDE1) and phosphodiesterase 9 (PDE9) inhibitor. The molecule bears a 3-chlorobenzyl substituent at the 5‑position and an isopropyl group at the 3‑position of the pyrazolo[4,3‑d]pyrimidin‑7‑one core.

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
Cat. No. B13943779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H15ClN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21)
InChIKeyUORHIBXCPUHXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one: PDE1/9 Inhibitor Identity and Sourcing Baseline


5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 521296-91-3, ChEMBL CHEMBL512790) is a pyrazolo[4,3-d]pyrimidin-7-one derivative that was disclosed by Pfizer scientists as a dual phosphodiesterase 1 (PDE1) and phosphodiesterase 9 (PDE9) inhibitor . The molecule bears a 3-chlorobenzyl substituent at the 5‑position and an isopropyl group at the 3‑position of the pyrazolo[4,3‑d]pyrimidin‑7‑one core . Its physicochemical profile (MW 302.76 Da, cLogP 2.7, TPSA 70.1 Ų, 3 rotatable bonds) places it within lead‑like chemical space, and the compound shows an MDCK passive permeability (Papp) of 17.0 × 10⁻⁶ cm/s, indicating good cell‑membrane penetration potential .

Why Generic 5-Benzyl Pyrazolo[4,3-d]pyrimidin-7-one Analogs Cannot Substitute for the 3-Chlorobenzyl Derivative


The pyrazolo[4,3‑d]pyrimidin‑7‑one scaffold tolerates diverse 5‑benzyl substitutions, yet the presence and position of the chlorine atom dramatically re‑shapes the PDE isoform inhibition profile. The unsubstituted 5‑benzyl analog (BIPPO, 5‑benzyl‑3‑isopropyl‑1H‑pyrazolo[4,3‑d]pyrimidin‑7(6H)‑one) was reported as a P. falciparum PDEα inhibitor with pIC50 5.9, but its human PDE1 and PDE9 potency and selectivity have not been disclosed in the same assay panels . Systematic SAR exploration of BIPPO analogs demonstrated that introduction of electron‑withdrawing substituents on the benzyl ring can shift both potency and metabolic stability, with analog 30 (NPD‑3547) achieving roughly one log unit improvement in antiplasmodial pIC50 (6.8 vs. 5.9) . In the PDE1/PDE9 context, the 3‑chlorobenzyl compound delivers a quantitatively distinct selectivity fingerprint—PDE1C IC50 = 4 nM, PDE9 IC50 = 8–10 nM, PDE5 IC50 = 1337 nM—that cannot be assumed for the des‑chloro, 4‑chloro, or other regioisomeric analogs without explicit measurement . Generic interchange therefore risks introducing an uncharacterized selectivity gap that invalidates experimental comparisons.

Quantitative Differentiation Evidence for 5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one vs. In‑Class Analogs


PDE1C Sub‑Nanomolar Potency: 5‑Fold More Potent than PDE1B and 13.5‑Fold More Potent than PDE1A Within the Same Assay Panel

In a head‑to‑head recombinant human PDE panel (scintillation proximity assay, 2009 Pfizer study), 5‑(3‑chlorobenzyl)‑3‑isopropyl‑1,6‑dihydro‑pyrazolo[4,3‑d]pyrimidin‑7‑one inhibited PDE1C with an IC50 of 4.0 nM, compared with IC50 values of 38 nM for PDE1B and 54 nM for PDE1A . This represents an intra‑family selectivity window of 9.5‑fold (PDE1C vs. PDE1B) to 13.5‑fold (PDE1C vs. PDE1A). In contrast, the widely used reference PDE1 inhibitor IBMX exhibits pan‑PDE IC50 values in the 2–50 µM range with no meaningful subtype discrimination . The 3‑chlorobenzyl compound thus provides a >1000‑fold potency advantage over IBMX on PDE1C and a defined selectivity signature within the PDE1 subfamily that is absent from non‑selective tool compounds.

PDE1 inhibitor phosphodiesterase subtype selectivity calcium/calmodulin-dependent PDE

PDE1C‑to‑PDE5 Selectivity Ratio of ~334‑Fold: A Favorable Window Over Non‑Selective PDE Inhibitors

Profiling against human PDE5 (cGMP‑specific phosphodiesterase) in two independent studies yielded IC50 values of 370 nM (BindingDB‑curated Ki, 2009) and 1337 nM (ChEMBL IC50, 2014) for the target compound . Using the conservative PDE1C IC50 of 4.0 nM and the PDE5 IC50 of 1337 nM, the PDE1C/PDE5 selectivity ratio is approximately 334‑fold. For comparison, the pyrazolo‑pyrimidone starting lead in the 2009 Pfizer program was described as a non‑selective PDE inhibitor lacking a meaningful PDE1/PDE5 window . The introduction of the 3‑chlorobenzyl substituent contributed to establishing this selectivity gap, making the compound distinguishable from early‑generation, non‑selective pyrazolo[4,3‑d]pyrimidin‑7‑ones.

PDE selectivity PDE5 off-target cardiovascular safety margin

Dual PDE1C/PDE9A Inhibition at Clinically Relevant Potencies: IC50 of 4 nM (PDE1C) and 8–10 nM (PDE9A)

The target compound exhibits a dual PDE1C/PDE9A inhibitory profile, with PDE1C IC50 = 4.0 nM and PDE9A IC50 = 8.0–10.0 nM measured across two independent studies (2009 and 2014) . This dual target engagement is notable because the 2009 Pfizer optimization campaign ultimately pursued selective PDE9A inhibitors by chemically separating PDE1 and PDE9 activities; the 3‑chlorobenzyl compound represents an early, balanced dual‑acting member of the series . In contrast, the optimized PDE9A‑selective clinical candidate (PF‑04447943) shows PDE9A IC50 = 12 nM but has markedly reduced PDE1 activity (IC50 > 1000 nM), representing a fundamentally different pharmacological profile . Researchers seeking to simultaneously modulate both cGMP‑specific PDE9A and Ca²⁺/calmodulin‑regulated PDE1C can therefore select the 3‑chlorobenzyl compound, whereas programs requiring exclusive PDE9A inhibition would require the later‑generation selective analogs.

dual PDE inhibitor PDE9A diabetes CNS disorders

MDCK Passive Permeability of 17 × 10⁻⁶ cm/s: Comparable to Orally Bioavailable CNS‑Penetrant PDE Inhibitors

In an MDCK cell monolayer assay (Canis lupus familiaris, ChEMBL assay CHEMBL966927), the target compound exhibited an apparent permeability (Papp) of 17.0 × 10⁻⁶ cm/s . Published benchmark data from the same laboratory indicate that the non‑chlorinated 5‑benzyl analog (BIPPO) and related pyrazolo[4,3‑d]pyrimidin‑7‑ones in this series generally display Papp values in the range of 10–20 × 10⁻⁶ cm/s, placing the 3‑chlorobenzyl derivative in the upper tier of this distribution . A Papp value above 10 × 10⁻⁶ cm/s is considered indicative of good oral absorption potential and modest CNS penetration capability. This permeability profile, combined with the compound's favorable physicochemical properties (MW 303, cLogP 2.7, only 2 H‑bond donors), supports its use in both peripheral and CNS‑targeted in‑vivo pharmacology studies without the need for formulation‑enhanced delivery.

MDCK permeability blood-brain barrier oral bioavailability potential ADME

Meta‑Chlorine Substitution Confers Potency Advantage Over Unsubstituted Benzyl Analog in PDE1 Context (SAR Inference)

Although direct human PDE1 inhibition data for the des‑chloro analog BIPPO (5‑benzyl‑3‑isopropyl‑1H‑pyrazolo[4,3‑d]pyrimidin‑7(6H)‑one) have not been deposited in public databases, SAR evidence from the parallel anti‑plasmodial phosphodiesterase program demonstrates that introducing electron‑withdrawing substituents to the 5‑benzyl ring of the BIPPO scaffold consistently improves enzymatic potency. BIPPO itself inhibits P. falciparum PDEα with a pIC50 of 5.9, whereas systematic optimization yielded analog 30 (NPD‑3547) with pIC50 6.8—an approximately 8‑fold potency gain . The 3‑chlorobenzyl substitution on the pyrazolo[4,3‑d]pyrimidin‑7‑one core is expected to exert a comparable electron‑withdrawing effect that enhances binding affinity in the PDE active site, consistent with the compound's low‑nanomolar PDE1C IC50 of 4.0 nM. Researchers should verify this SAR inference by requesting matched‑pair PDE1 profiling data from the vendor, but the convergent SAR pattern across PDE families supports a potency ordering of 3‑chlorobenzyl > unsubstituted benzyl for this chemotype.

structure-activity relationship halogen substitution PDE1 potency optimization

High‑Confidence Application Scenarios for 5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one Based on Quantitative Evidence


PDE1C‑Selective Pharmacological Tool Compound for Cardiovascular and CNS Signaling Studies

With a PDE1C IC50 of 4.0 nM and 9.5‑ to 13.5‑fold selectivity over PDE1B and PDE1A within the same recombinant assay panel , this compound serves as a PDE1C‑preferring pharmacological probe. Its ~334‑fold selectivity window over PDE5 (IC50 1337 nM) further reduces off‑target cGMP‑related vasodilatory confounds . Combined with its MDCK Papp of 17 × 10⁻⁶ cm/s, the compound is suitable for in‑vivo CNS or cardiovascular pharmacology studies where PDE1C inhibition is hypothesized to modulate dopaminergic signaling or vascular smooth muscle proliferation.

Dual PDE1C/PDE9A Inhibitor for Simultaneous cGMP and cAMP Pathway Modulation

The compound's balanced dual PDE1C/PDE9A inhibition (IC50 4.0 nM and 8.0–10.0 nM, respectively) makes it a valuable tool for investigating crosstalk between Ca²⁺/calmodulin‑regulated cAMP hydrolysis (PDE1C) and cGMP‑specific hydrolysis (PDE9A) . This dual profile is particularly relevant in diabetes research, where both PDE1 and PDE9 have been implicated in pancreatic β‑cell function and hepatic glucose metabolism, and where PF‑04447943 (a PDE9A‑selective analog from the same series, PDE1 IC50 > 1000 nM) demonstrated glycemic efficacy but lacked the PDE1 component .

Reference Standard for PDE Subtype Selectivity Assay Validation and Screening Panel Assembly

The comprehensive PDE isoform inhibition dataset (PDE1A, PDE1B, PDE1C, PDE5, PDE9A) generated across two independent laboratories provides a well‑characterized reference standard for calibrating PDE selectivity assays . The compound's defined selectivity fingerprint—including the PDE1C/PDE5 ratio of ~334 and the PDE1C/PDE9A ratio of ~0.4—can serve as a system‑suitability benchmark when assembling or validating PDE inhibitor screening panels in pharmaceutical R&D or academic core facilities.

Chemical Starting Point for Structure‑Based Optimization of Subtype‑Selective PDE1C Inhibitors

The X‑ray crystallographic data available for closely related pyrazolo[4,3‑d]pyrimidin‑7‑ones in complex with PDE1 and PDE9 enable structure‑guided modification of the 3‑chlorobenzyl compound. Its PDE1C potency (4 nM) and well‑understood SAR trajectory (meta‑chlorine confers affinity advantage over unsubstituted benzyl) provide a solid template for medicinal chemistry campaigns aiming to further enhance PDE1C subtype selectivity or to dial out residual PDE9A activity . The compound's favorable MDCK permeability (17 × 10⁻⁶ cm/s) further supports that optimized analogs can retain suitable ADME properties.

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